Reactive Red 120

Descripción

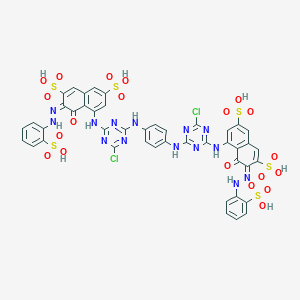

Structure

2D Structure

Propiedades

IUPAC Name |

5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,61-62H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSNDJXCFPSPDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC=CC=C9S(=O)(=O)O)S(=O)(=O)O)Cl)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30Cl2N14O20S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335746 |

Source

|

| Record name | C.I. Reactive Red 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1338.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Reactive Red 120 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61951-82-4 |

Source

|

| Record name | Reactive Red 120 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive red 120 dye | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Reactive Red 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Reactive Red 120: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120 is a bis(azo) dye belonging to the family of reactive dyes, characterized by the presence of reactive groups that form covalent bonds with the fibers of textiles, resulting in excellent wash fastness. Beyond its primary application in the textile industry, this compound has garnered interest in various scientific and research fields due to its unique chemical properties and interactions with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological interactions of this compound, with a particular focus on its potential applications in research and drug development.

Chemical Structure and Identification

This compound is a complex organic molecule with a symmetrical structure. It is a bis(azo) compound, meaning it contains two azo groups (-N=N-) which are responsible for its color. The core of the molecule consists of a benzene (B151609) ring substituted with two (4-amino-6-chloro-1,3,5-triazin-2-yl)amino groups. These triazine rings are the reactive moieties that covalently bind to substrates. Attached to these triazine groups are 5-hydroxy-6-[(2-sulfophenyl)diazenyl]-2,7-disulfonaphthalen-4-yl moieties.

IUPAC Name: 5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid[1]

Chemical Formula: C₄₄H₃₀Cl₂N₁₄O₂₀S₆[1]

Molecular Weight: 1338.1 g/mol

CAS Number: 61951-82-4[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | Red to dark red powder | [Chem-Impex] |

| Solubility | Soluble in water | [Sigma-Aldrich] |

| Maximum Absorption Wavelength (λmax) | 515-535 nm in aqueous solution | [ResearchGate] |

| Molar Extinction Coefficient | Varies with solvent and pH | - |

| pKa | Multiple values due to sulfonic acid and hydroxyl groups | - |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves a multi-step process typical for the production of diazo reactive dyes. The following is a generalized experimental protocol based on the synthesis of similar red reactive dyes.

Materials:

-

Cyanuric chloride

-

2-Amino-8-naphthol-3,6-disulfonic acid (H-acid)

-

2-Aminobenzenesulfonic acid

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Sodium carbonate

-

Ice

-

Water

Procedure:

-

First Condensation:

-

Suspend cyanuric chloride in ice-water.

-

Slowly add a solution of p-phenylenediamine while maintaining the temperature at 0-5°C and pH at 4.5-5.5 by the addition of sodium carbonate solution.

-

Stir the mixture until the reaction is complete (TLC monitoring).

-

-

Second Condensation:

-

To the resulting suspension, add a neutralized solution of H-acid.

-

Raise the temperature to 20-30°C and adjust the pH to 6.0-7.0 with sodium carbonate solution.

-

Stir until the condensation is complete.

-

-

Diazotization:

-

In a separate vessel, dissolve 2-aminobenzenesulfonic acid in water and hydrochloric acid.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

-

First Coupling:

-

Slowly add the diazonium salt solution to the product of the second condensation, maintaining the temperature at 0-10°C and a neutral to slightly acidic pH (6.0-7.0).

-

-

Second Diazotization and Coupling (Symmetrical Structure):

-

Repeat the diazotization of 2-aminobenzenesulfonic acid.

-

Couple this second equivalent of diazonium salt to the remaining reactive site on the H-acid portion of the molecule under similar conditions as the first coupling.

-

-

Isolation:

-

The final dye is salted out from the reaction mixture using sodium chloride.

-

The precipitated dye is then filtered, washed, and dried.

-

Analytical Methods

The primary analytical method for the quantification and characterization of this compound is UV-Visible spectrophotometry. The concentration of the dye in solution can be determined by measuring its absorbance at its λmax (around 515-535 nm) and using a calibration curve. Other techniques such as High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and to separate it from other dyes or degradation products.

Biological Interactions: Inhibition of Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

A significant finding for the research and drug development community is the ability of this compound to act as a potent inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA).[1] SERCA is a crucial ion pump responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic reticulum, a key step in muscle relaxation.

Mechanism of Inhibition

This compound exhibits noncompetitive inhibition of the Ca²⁺-ATPase.[1] This indicates that it binds to a site on the enzyme that is distinct from both the ATP binding site (active site) and the Ca²⁺ binding sites (regulatory sites). The key mechanistic details are as follows:

-

High-Affinity Binding: this compound binds to the SERCA enzyme with a high affinity.

-

Decreased Dephosphorylation Rate: The binding of this compound significantly reduces the rate of dephosphorylation of the enzyme, a critical step in the catalytic cycle of the pump. This traps the enzyme in a phosphorylated state, thereby inhibiting its overall activity.

-

No Effect on Phosphorylation: The inhibitor does not significantly affect the level of steady-state enzyme phosphorylation by ATP.

Signaling Pathway and Experimental Workflow

The interaction of this compound with the SERCA pump can be visualized as an interruption of its normal catalytic cycle.

Caption: Inhibition of the SERCA pump cycle by this compound.

Experimental Protocol: Measuring SERCA Inhibition

Objective: To determine the inhibitory effect of this compound on SERCA activity.

Materials:

-

Isolated sarcoplasmic reticulum (SR) vesicles

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., MOPS buffer containing MgCl₂, KCl, and CaCl₂)

-

ATP

-

Enzyme-coupled assay system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) to measure ATP hydrolysis via NADH oxidation.

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare SR vesicles and pre-incubate them with different concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Continuously monitor the decrease in NADH absorbance at 340 nm, which is proportional to the rate of ATP hydrolysis.

-

Calculate the initial rate of ATP hydrolysis for each concentration of this compound.

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the type of inhibition, perform kinetic studies by varying the concentrations of both ATP and Ca²⁺ in the presence and absence of this compound and analyze the data using Lineweaver-Burk or other kinetic plots.

Applications in Research and Drug Development

The specific inhibition of SERCA by this compound makes it a valuable tool for studying the structure and function of this important ion pump. It can be used to:

-

Probe the allosteric regulation of SERCA: By binding to a site distinct from the active and regulatory sites, it can help in understanding the long-range conformational changes that govern the pump's activity.

-

Investigate the role of SERCA in cellular signaling: By inhibiting SERCA, researchers can study the downstream effects of elevated cytosolic Ca²⁺ levels on various signaling pathways.

-

Serve as a lead compound for drug discovery: The structure of this compound can be a starting point for the design of more specific and potent inhibitors of SERCA, which could have therapeutic applications in diseases where SERCA dysfunction is implicated.

Conclusion

This compound, while primarily known as a textile dye, possesses intriguing properties that make it a subject of interest for the scientific community. Its well-defined chemical structure and its specific interaction with the SERCA pump provide a unique opportunity for researchers in biochemistry, pharmacology, and drug development to explore fundamental biological processes and to potentially develop new therapeutic agents. This guide has provided a core understanding of this compound, from its chemical nature to its biological activity, to facilitate its use as a tool in scientific investigation.

References

Reactive Red 120: A Comprehensive Technical Guide

CAS Number: 61951-82-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120 is a bis-azo reactive dye known for its vibrant red hue and its utility in a range of industrial and scientific applications.[1] As a member of the reactive dye class, it forms a covalent bond with the substrate, providing high fastness properties.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and detailed experimental protocols for its application in textile dyeing, affinity chromatography, and its role as a biochemical inhibitor.

Chemical and Physical Properties

This compound is a complex molecule with multiple functional groups that contribute to its reactivity and solubility.[1][3] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61951-82-4 | [1] |

| Molecular Formula | C44H24Cl2N14Na6O20S6 | |

| Molecular Weight | 1469.98 g/mol | |

| Synonyms | C.I. This compound, Reactive Brilliant Red KE-4B, Procion Red H-E3B | |

| Appearance | Red to brown powder | |

| Solubility | Soluble in water | |

| Melting Point | >360 °C | |

| Maximum Absorbance (λmax) | 515 nm |

Experimental Protocols

Textile Dyeing of Cotton Fabric

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound.

Materials:

-

Cotton fabric

-

This compound dye

-

Sodium chloride (NaCl) or Glauber's salt (Na2SO4)

-

Sodium carbonate (Na2CO3) (Soda ash)

-

Wetting agent

-

Sequestering agent

-

Anti-creasing agent

-

Deionized water

-

Laboratory dyeing machine or water bath with stirrer

Procedure:

-

Pre-treatment: Begin by washing the cotton fabric with a non-ionic detergent to remove any impurities, then rinse thoroughly with deionized water.

-

Dye Bath Preparation: Prepare the dye bath by adding the required amount of water, anti-creasing agent, sequestering agent, and Glauber's salt. The specific concentrations will depend on the desired shade depth.

-

Dye Addition: Dissolve the calculated amount of this compound in a small amount of warm water and add it to the dye bath.

-

Exhaustion Phase: Immerse the wet cotton fabric in the dye bath. Raise the temperature to the recommended level (typically 60-80°C for this type of reactive dye) and maintain for 30-60 minutes to allow for the dye to be absorbed by the fabric.

-

Fixation Phase: Add the pre-dissolved soda ash to the dye bath to increase the pH. This catalyzes the covalent reaction between the dye and the cellulose (B213188) fibers of the cotton. Continue the dyeing process for another 45-60 minutes.

-

Washing Off: After the fixation period, remove the fabric from the dye bath and rinse thoroughly with cold water. Follow this with a hot wash containing a soaping agent to remove any unfixed dye. Finally, rinse with cold water and air dry.

Affinity Chromatography for Protein Purification

This compound can be immobilized on a solid support, such as agarose, to create an affinity chromatography matrix for the purification of proteins, particularly those that bind nucleotides.

Materials:

-

This compound-Agarose column

-

Equilibration buffer (e.g., 0.01 M Tris-HCl, pH 7.5-8.0)

-

Elution buffer (e.g., Equilibration buffer + 1.5 M NaCl)

-

Crude protein extract

-

Chromatography system or peristaltic pump

Procedure:

-

Column Preparation: If the this compound-Agarose is lyophilized, rehydrate it in the equilibration buffer. For pre-swollen resin, wash the column with 5-10 column volumes of equilibration buffer to remove any storage solution and to equilibrate the pH.

-

Sample Loading: Apply the crude protein extract to the top of the equilibrated column. The protein solution should ideally be in the equilibration buffer.

-

Washing: Wash the column with 5-10 column volumes of equilibration buffer to remove any unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

Elution: Elute the bound proteins by applying the elution buffer to the column. The high salt concentration will disrupt the ionic interactions between the protein and the immobilized dye. Collect the fractions containing the purified protein.

-

Regeneration: Regenerate the column by washing it with several column volumes of high and low pH buffers, followed by the equilibration buffer, for future use.

Inhibition of Sarcoplasmic Reticulum Ca2+-ATPase (SERCA)

This compound has been identified as a potent inhibitor of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump. This protocol outlines a general approach to studying this inhibition.

Materials:

-

Isolated sarcoplasmic reticulum vesicles

-

This compound

-

ATP

-

Buffer solution (containing Mg2+, Ca2+, and a pH buffer like MOPS or Tris)

-

Enzyme activity assay reagents (e.g., for measuring inorganic phosphate (B84403) release)

Procedure:

-

Preparation of Reaction Mixture: In a microcuvette or microplate well, prepare a reaction mixture containing the buffer solution and isolated sarcoplasmic reticulum vesicles.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures and incubate for a specific period to allow for binding to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to the mixture.

-

Measurement of Enzyme Activity: Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate over time using a colorimetric assay.

-

Data Analysis: Plot the enzyme activity as a function of the this compound concentration to determine the inhibitory potency (e.g., IC50 value).

Signaling Pathway and Logical Relationships

The inhibitory effect of this compound on the SERCA pump disrupts calcium homeostasis within the cell. The following diagram illustrates the simplified signaling pathway.

In this pathway, the SERCA pump actively transports Ca2+ from the cytosol into the sarcoplasmic reticulum lumen, a process powered by ATP hydrolysis. This compound acts as a noncompetitive inhibitor, binding to a site distinct from the ATP and Ca2+ binding sites, thereby impeding the pump's function and leading to an alteration in intracellular calcium levels.

References

Technical Overview of Reactive Red 120: Molecular Formula and Weight

Reactive Red 120 is a bis-azo dye known for its application in the textile industry and as a staining agent in biological research.[1] This technical summary outlines the key molecular properties of this compound.

Molecular Composition

The chemical structure of this compound can be represented in two common forms, which differ by the presence of sodium atoms. The molecular formula and corresponding molecular weight vary depending on whether the compound is in its free acid form or as a sodium salt.

Below is a summary of the quantitative data for both forms of this compound.

| Property | Value (Free Acid Form) | Value (Sodium Salt Form) |

| Molecular Formula | C44H30Cl2N14O20S6[2][3][4] | C44H24Cl2N14Na6O20S6[1] |

| Molecular Weight | 1338.09 g/mol | 1469.98 g/mol |

The free acid form of this compound has a molecular weight of approximately 1338.1 g/mol . The more commonly supplied sodium salt form has a molecular weight of 1469.98 g/mol . The presence of six sodium atoms in the latter form accounts for the difference in molecular weight. This dye is characterized as a red or brown powder and is soluble in water.

References

An In-depth Technical Guide to the Spectroscopic Properties of Reactive Red 120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and fluorescence spectral properties of the diazo dye, Reactive Red 120. The information is curated for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of colored compounds. This document summarizes the available quantitative data, presents detailed experimental protocols for spectral analysis, and includes visualizations of the experimental workflow and the fundamental principles of light absorption and emission.

Introduction to this compound

This compound (CAS 61951-82-4) is a polyaromatic bis(azo) compound widely used in the textile industry for dyeing cellulosic fibers.[1][2][3] Its chemical structure, characterized by multiple sulfonate groups, renders it highly soluble in aqueous solutions.[4] The presence of an extensive system of conjugated double bonds is responsible for its intense color and its characteristic absorption in the visible region of the electromagnetic spectrum. While it is primarily known as a dye, its interactions with various molecules and materials are of interest in diverse research fields.

Absorption and Fluorescence Spectra

The interaction of a molecule with light is described by its absorption and fluorescence spectra. The absorption spectrum reveals the wavelengths of light a molecule absorbs to transition to an excited electronic state. The fluorescence spectrum illustrates the wavelengths of light emitted as the molecule returns to its ground state.

2.1. Absorption Spectrum of this compound

The absorption spectrum of this compound in aqueous solution is characterized by a strong absorption band in the visible range, which is responsible for its red color. The wavelength of maximum absorbance (λmax) has been reported in several studies, with slight variations likely attributable to differences in solvent, pH, and dye concentration.

2.2. Fluorescence Spectrum of this compound

Quantitative Spectroscopic Data

The following table summarizes the reported absorption maxima for this compound from various sources. Information on the molar absorption coefficient (ε) and fluorescence properties was not available in the reviewed literature.

| Parameter | Value | Reference |

| Molecular Formula | C44H24Cl2N14Na6O20S6 | |

| Molecular Weight | 1469.98 g/mol | |

| Absorption Maximum (λmax) | 535 nm | |

| Absorption Maximum (λmax) | 536 nm | |

| Absorption Maximum (λmax) | 511 nm | |

| Absorption Maximum (λmax) | 515 nm |

Experimental Protocols

The following are detailed, generalized methodologies for determining the absorption and fluorescence spectra of a dye such as this compound.

4.1. Protocol for Measuring the Absorption Spectrum

This protocol outlines the steps for obtaining the UV-Visible absorption spectrum of this compound.

4.1.1. Materials and Reagents

-

This compound powder

-

Spectroscopic grade solvent (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

4.1.2. Procedure

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The absorbance of the most concentrated solution should ideally be within the linear range of the spectrophotometer (typically below 2 AU).

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum. This will be subtracted from the sample spectra to correct for solvent absorption and scattering.

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar absorption coefficient (ε) is to be determined, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar absorption coefficient (where 'c' is the molar concentration and 'l' is the path length in cm).

-

4.2. Protocol for Measuring the Fluorescence Spectrum

This protocol describes a general method for measuring the fluorescence excitation and emission spectra of a fluorescent dye. While specific data for this compound is lacking, this procedure would be applicable.

4.2.1. Materials and Reagents

-

This compound solution (prepared as in 4.1.2, typically more dilute for fluorescence)

-

Spectroscopic grade solvent

-

Quartz fluorescence cuvettes (1 cm path length, polished on all four sides)

-

Spectrofluorometer

4.2.2. Procedure

-

Solution Preparation: Prepare a dilute solution of the dye in the chosen solvent. The absorbance of the solution at the excitation wavelength should generally be low (ideally < 0.1 AU) to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

-

Excitation Spectrum Measurement:

-

Set a fixed emission wavelength (typically the expected emission maximum, or a wavelength longer than the absorption maximum).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 600 nm). The resulting spectrum should resemble the absorption spectrum of the fluorophore.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined absorption maximum (λmax) or the maximum of the excitation spectrum.

-

Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid scattered excitation light (e.g., if λex = 535 nm, scan from 550 nm to 800 nm).

-

-

Blank Subtraction: Record the spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to correct for background signals, including Raman scattering from the solvent.

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem) from the emission spectrum.

-

The Stokes shift can be calculated as the difference between the emission maximum and the absorption maximum (λem - λmax).

-

For quantum yield determination, the fluorescence of the sample is compared to that of a well-characterized fluorescence standard under identical conditions.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Synthesis and manufacturing process of Reactive Red 120

An In-depth Technical Guide to the Synthesis and Manufacturing of Reactive Red 120

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a widely used bis-azo reactive dye in the textile industry, known for its vibrant red hue and excellent fastness properties on cellulosic fibers. This technical guide provides a comprehensive overview of the chemical synthesis and manufacturing process of this compound. It includes a detailed, step-by-step experimental protocol, a summary of reaction parameters, and a visual representation of the synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in dye chemistry, textile manufacturing, and related fields.

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, typically textile fibers. This covalent linkage accounts for their high wash fastness. This compound, a member of the bis-azo family of dyes, is characterized by the presence of two azo groups (–N=N–) in its chromophore and two reactive monochlorotriazine groups. The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and two sequential condensation reactions.

Synthesis Pathway of this compound

The manufacturing process of this compound can be logically divided into four primary stages:

-

Diazotization of 2-Aminobenzenesulfonic Acid: The process begins with the conversion of 2-aminobenzenesulfonic acid into a diazonium salt.

-

First Azo Coupling: The resulting diazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) to form a monoazo dye intermediate.

-

First Condensation with Cyanuric Chloride: The monoazo dye is subsequently reacted with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in a nucleophilic substitution reaction.

-

Second Condensation with a Diamine Linker: Finally, two molecules of the monoazo dye-triazine intermediate are linked together via a second condensation reaction with benzene-1,4-diamine, resulting in the final this compound molecule.[1]

Below is a diagram illustrating the logical workflow of the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of this compound. It is important to note that specific data for the industrial-scale synthesis of this particular dye is often proprietary. The values presented here are based on general laboratory procedures for analogous azo dye syntheses and should be considered as representative.

Table 1: Reactant Molar Ratios

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1 : Reactant 2) | Synthesis Step |

| 2-Aminobenzenesulfonic Acid | Sodium Nitrite (B80452) | 1 : 1 | Diazotization |

| Diazonium Salt | H-acid | 1 : 1 | First Azo Coupling |

| Monoazo Dye Intermediate | Cyanuric Chloride | 1 : 1 | First Condensation |

| Monoazo Dye-Triazine Adduct | Benzene-1,4-diamine | 2 : 1 | Second Condensation |

Table 2: Reaction Conditions

| Synthesis Step | Temperature (°C) | pH Range | Key Reagents |

| Diazotization | 0 - 5 | < 1.5 | Sodium Nitrite, Hydrochloric Acid |

| First Azo Coupling | 0 - 10 | 8 - 9 (Alkaline) | Sodium Carbonate |

| First Condensation | 0 - 5 | 6 - 7 (Neutral) | Sodium Carbonate |

| Second Condensation | 40 - 50 | 4.5 - 5.5 (Acidic) | Sodium Carbonate/HCl |

Detailed Experimental Protocols

The following section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Step 1: Diazotization of 2-Aminobenzenesulfonic Acid

-

Preparation of Amine Solution: In a beaker, dissolve a specific molar equivalent of 2-aminobenzenesulfonic acid in a dilute aqueous solution of sodium carbonate. Cool the resulting solution to 0-5°C in an ice-water bath with continuous stirring.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution to the cooled solution of 2-aminobenzenesulfonic acid. Concurrently, add concentrated hydrochloric acid dropwise to maintain a strongly acidic environment (pH < 1.5) and keep the temperature below 5°C. The reaction mixture is stirred for approximately one hour, resulting in the formation of the diazonium salt of 2-aminobenzenesulfonic acid. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: First Azo Coupling

-

Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve a molar equivalent of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in an aqueous solution of sodium carbonate to achieve an alkaline pH (8-9). Cool this solution to 0-10°C.

-

Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold H-acid solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range (8-9) by the controlled addition of a sodium carbonate solution. The reaction is typically stirred for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC). The product of this step is a monoazo dye intermediate.

Step 3: First Condensation with Cyanuric Chloride

-

Preparation of Cyanuric Chloride Suspension: In a separate vessel, prepare a fine suspension of one molar equivalent of cyanuric chloride in ice-water.

-

Condensation Reaction: The monoazo dye intermediate solution from the previous step is slowly added to the cyanuric chloride suspension. The temperature is maintained at 0-5°C, and the pH is kept in the neutral range (6-7) by the addition of a sodium carbonate solution. The reaction is stirred until the condensation is complete, yielding the monoazo dye-triazine adduct.

Step 4: Second Condensation with Benzene-1,4-diamine

-

Linking Reaction: To the solution containing the monoazo dye-triazine adduct, add half a molar equivalent of benzene-1,4-diamine. The temperature of the reaction mixture is gradually raised to 40-50°C, and the pH is adjusted to a slightly acidic range (4.5-5.5).

-

Completion and Isolation: The reaction is stirred at this temperature for several hours to ensure the completion of the second condensation. The final this compound dye is then isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.

Conclusion

The synthesis of this compound is a well-established process in industrial dye chemistry, involving a sequence of diazotization, azo coupling, and condensation reactions. Careful control of reaction parameters such as temperature and pH at each stage is crucial for achieving high yields and purity of the final product. The protocols and data presented in this guide provide a foundational understanding of the manufacturing process of this important reactive dye. Further research and process optimization can lead to more efficient and environmentally friendly synthesis routes.

References

Solubility Profile of Reactive Red 120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Reactive Red 120 (C.I. 292775), a widely used bifunctional reactive azo dye. Understanding the solubility of this compound in various solvents is critical for its application in textile dyeing, biochemical assays, and other research fields. This document compiles available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound is highest in water and varies with temperature. Data in organic solvents is limited, with the dye generally exhibiting low solubility in common organic solvents. The available quantitative and qualitative data are summarized below. It is important to note that some discrepancies exist in the reported values, particularly for the solubility in water at 50°C.

| Solvent System | Temperature (°C) | Solubility | Notes |

| Water | 20 | 60 - 70 g/L[1] | - |

| Water | 50 | > 140 g/L | Inconsistent data also reports 90 g/L at this temperature. |

| Ethanol (B145695)/Water | Not Specified | 1 mg/mL[2] | The specific ratio of ethanol to water is not provided. |

| DMSO | Not Specified | 5 mg/mL | Requires ultrasonic and warming to 60°C to achieve this concentration.[3] |

| DMSO | Not Specified | Slightly Soluble | Qualitative observation. |

| Methanol | Not Specified | Slightly Soluble | Qualitative observation. |

General Observations on Solubility:

Reactive dyes, including this compound, are designed to be highly soluble in water to facilitate the dyeing process of cellulosic fibers.[4][5] Their molecular structure contains multiple sulfonic acid groups, which impart this high aqueous solubility. The solubility of reactive dyes in water can be influenced by factors such as pH, the presence of electrolytes (like salts, which can decrease solubility), and the addition of hydrotropes (like urea, which can increase solubility).

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol outlines a reliable and widely accepted method for determining the thermodynamic solubility of this compound in a given solvent. The "shake-flask" method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment:

-

This compound dye powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Screw-capped vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm pore size)

-

UV-Vis Spectrophotometer

-

Cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

-

Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in the solvent of interest in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

-

Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of known, decreasing concentrations.

-

Spectrophotometric Measurement: Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of this compound (approximately 515-535 nm in water) using a UV-Vis spectrophotometer.

-

Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear and follow Beer-Lambert's law. Determine the equation of the line (y = mx + c), which will be used to calculate the concentration of unknown samples.

3. Solubility Determination (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

Sample Dilution: Accurately pipette a known volume of the clear, saturated supernatant and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Material Safety Data Sheet for Reactive Red 120

This technical guide provides a comprehensive overview of the material safety data for Reactive Red 120, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its properties and potential hazards.

Chemical Identification and Properties

This compound is a bis(azo) compound primarily used as a dye in the textile industry.[1][2] It is also utilized in biological studies as a staining agent.[2]

| Identifier | Value |

| Chemical Name | 5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid[1] |

| CAS Number | 61951-82-4[1] |

| Molecular Formula | C₄₄H₃₀Cl₂N₁₄O₂₀S₆ (Note: The sodium salt form is often cited as C₄₄H₂₄Cl₂N₁₄Na₆O₂₀S₆) |

| Molecular Weight | 1338.1 g/mol (1469.98 g/mol for the sodium salt) |

| Synonyms | C.I. This compound, Procion Red H-E3B, Triazine dye red A |

| Physical and Chemical Properties | Value |

| Appearance | Red or brown powder/granules |

| Odor | Odorless |

| Solubility | Soluble in water (60-70 g/L at 20°C) |

| Melting Point | >360 °C (>662 °F) |

| Stability | Stable under normal conditions. Avoid reaction with oxidizing agents. |

| Hazardous Polymerization | Will not occur |

Toxicological and Ecotoxicological Data

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200. The primary routes of exposure are inhalation of dust, and skin and eye contact.

Human Health Toxicity

| Endpoint | Species | Route | Result | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | >6800 mg/kg | Not classified as acutely toxic |

| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritating | Shall not be classified as corrosive/irritant to skin |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Irritating | Causes serious eye irritation |

| Respiratory Sensitization | - | Inhalation | Possible respiratory sensitizer (B1316253) (limited evidence) | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | - | Dermal | - | May cause an allergic skin reaction |

| Germ Cell Mutagenicity | - | - | - | Shall not be classified as germ cell mutagenic |

| Carcinogenicity | - | - | Some azo dyes may be associated with bladder cancer | Shall not be classified as carcinogenic |

| Reproductive Toxicity | - | - | - | Shall not be classified as a reproductive toxicant |

Ecotoxicity

| Organism | Endpoint | Value | Classification |

| Green Alga (Pseudokirchneriella subcapitata) | EC50 | >100.00 mg/L | Non-toxic |

| Duck Weed (Lemna gibba) | EC50 | 64.34 mg/L | Harmful |

| Water Flea (Daphnia magna) | EC50 | 10.40 mg/L | Toxic |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 78.84 mg/L | Harmful |

Data from a study where experiments were performed as per OECD Guidelines for Testing of Chemicals.

Experimental Protocols

The toxicological and ecotoxicological data presented for this compound are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the likely methodologies used.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Test Animals: Typically, healthy young adult rats of a single strain are used. At least 5 rodents of the same sex are used at each dose level.

-

Procedure: The test substance is administered in a single dose by gavage to animals that have been fasted. Following administration, the animals are observed for up to 14 days.

-

Observations: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly, and all mortalities are noted.

-

Endpoint: The LD50 (median lethal dose) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Irritation (based on OECD Guideline 404)

This method is used to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy young adult albino rabbits are the preferred species.

-

Procedure: A single dose of the test substance is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch. The exposure period is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to determine the reversibility of the effects.

-

Endpoint: The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation (based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

-

Test Animals: Albino rabbits are typically used for this test.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after application to assess corneal opacity, iritis, and conjunctival redness and chemosis (swelling). The observation period can be up to 21 days.

-

Endpoint: The severity of the ocular reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Aquatic Toxicity (based on OECD Guidelines)

A series of OECD guidelines (e.g., 201 for algae, 202 for Daphnia, 203 for fish) are used to assess the ecotoxicity of chemicals. The study cited for this compound's aquatic toxicity followed these guidelines.

-

Test Organisms: Specific species of algae, invertebrates (like Daphnia magna), and fish are used.

-

Procedure: The organisms are exposed to a range of concentrations of the test substance in water under controlled laboratory conditions.

-

Observations: For algae, the endpoint is the inhibition of growth. For Daphnia, it is immobilization. For fish, it is mortality.

-

Endpoints: The results are typically expressed as EC50 (the concentration that causes an effect in 50% of the organisms) or LC50 (the concentration that is lethal to 50% of the organisms) over a specified time period.

Visualization of Hazard and Exposure

The following diagrams illustrate the hazard classification and potential exposure pathways for this compound.

Handling, Storage, and Disposal

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling: Limit all unnecessary personal contact. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator. Do not eat, drink, or smoke when handling.

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials, such as oxidizing agents, and foodstuff containers. Protect containers from physical damage.

-

Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust. For major spills, clear the area and move upwind.

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations. Consider recycling where possible or dispose of residue in an authorized landfill.

This guide provides a detailed summary of the material safety information for this compound. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most current and complete information.

References

An In-depth Technical Guide to Dye-Ligand Affinity Chromatography Using Triazine Dyes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dye-ligand affinity chromatography is a powerful and versatile purification technique that leverages the specific interactions between immobilized synthetic dyes and biomolecules, particularly proteins. Among the various dyes utilized, triazine-based dyes have emerged as highly effective ligands due to their unique chemical properties, affordability, and ease of immobilization. This guide provides a comprehensive overview of the core principles governing this technology, detailed experimental protocols, and quantitative data to enable researchers and drug development professionals to effectively implement and optimize this purification strategy. The inherent stability, high binding capacity, and resistance to chemical and enzymatic degradation make triazine dye-ligand chromatography a scalable and economical choice for both laboratory-scale purification and large-scale industrial applications.[1][2]

Core Principles of Dye-Ligand Affinity Chromatography

Dye-ligand affinity chromatography operates on the principle of selective and reversible binding between a target protein and a dye molecule covalently attached to an insoluble chromatography matrix.[3] The process involves passing a complex mixture, such as a cell lysate or serum, through a column packed with the dye-ligand adsorbent.[4] Proteins with an affinity for the immobilized dye bind to the matrix, while non-binding molecules are washed away.[4] The bound proteins are subsequently eluted by altering the buffer conditions to disrupt the protein-dye interaction.

The interaction between the protein and the triazine dye is a complex interplay of various forces, including:

-

Electrostatic Interactions: The sulfonate groups present on the dye molecules are negatively charged and can interact with positively charged amino acid residues on the protein surface.

-

Hydrophobic Interactions: The aromatic rings of the dye's chromophore provide a hydrophobic surface that can interact with non-polar regions of the target protein.

-

Hydrogen Bonding: Various functional groups on both the dye and the protein can participate in hydrogen bond formation, further stabilizing the interaction.

-

Pseudo-affinity: Triazine dyes can often mimic the structure of natural biological ligands, such as cofactors like NAD+ and NADP+, allowing them to bind with high specificity to the active sites of enzymes like dehydrogenases and kinases.

The Chemistry of Triazine Dyes

Triazine dyes are a class of synthetic reactive dyes widely used in the textile industry. Their utility in affinity chromatography stems from two key structural features: a chromophore and a reactive triazine ring.

-

The Chromophore: This is the colored part of the dye molecule and is typically composed of polyaromatic structures like anthraquinone, azo, or phthalocyanine (B1677752) groups. The extensive aromatic system contributes to hydrophobic interactions, while appended sulfonate groups provide solubility in aqueous buffers and sites for ionic interactions.

-

The Triazine Ring: This is a heterocyclic ring containing three nitrogen atoms. It contains one or more reactive chlorine atoms that can readily undergo nucleophilic substitution with hydroxyl groups on chromatography matrices like agarose (B213101) or sepharose, forming a stable covalent ether linkage. This ease of immobilization is a major advantage of triazine dyes.

Two of the most extensively used triazine dyes in affinity chromatography are Cibacron Blue 3G-A and Procion Red HE-3B.

Cibacron Blue 3G-A

Cibacron Blue 3G-A is an anthraquinone-based dye that has been widely used for the purification of a variety of proteins, including dehydrogenases, kinases, and serum albumin. Its structure has some resemblance to the adenosine (B11128) portion of NAD+, which is thought to be the basis for its high affinity for many nucleotide-binding enzymes.

Procion Red HE-3B

Procion Red HE-3B is another popular triazine dye used in affinity chromatography. It has been shown to be particularly effective for the purification of NADP+-dependent dehydrogenases and various other enzymes.

Quantitative Data in Triazine Dye Affinity Chromatography

The efficiency of a purification step using dye-ligand chromatography can be quantified by parameters such as binding capacity, purification fold, and recovery yield. The following tables summarize some of the reported quantitative data for protein purification using triazine dyes.

Table 1: Purification of Dehydrogenases using Triazine Dyes

| Enzyme | Source | Dye-Ligand | Purification Fold | Yield (%) | Reference |

| 6-Phosphogluconate Dehydrogenase | Bacillus stearothermophilus | Procion Red HE-3B-Sepharose | ~260 | 62 | |

| Glucose-6-Phosphate Dehydrogenase | Baker's Yeast | Cibacron Blue F3GA (in aqueous two-phase system) | 2.35 | 66.9 | |

| Soluble Hydrogenase | Alcaligenes eutrophus | Procion Red-Agarose | 2-3 fold increase in specific activity | - |

Table 2: Purification of Other Proteins using Triazine Dyes

| Protein | Source | Dye-Ligand | Purification Fold | Yield (%) | Reference |

| Trypsin | Bovine Pancreas | Immobilized Cationic Triazine Dye | - | 79 | |

| α-Fetoprotein | Human | Procion Red HE-3B (Negative Chromatography) | 16.6 | - | |

| DNA Antibodies | Human SLE Plasma | Cibacron Blue-Agarose | 50-60 | 30-65 |

Table 3: Binding Capacities and Dissociation Constants

| Protein | Dye-Ligand | Binding Capacity | Dissociation Constant (Kd) | Reference |

| Human Serum Albumin | Cibacron Blue F3GA-magnetic silica | 48.6 mg/g | - | |

| Yeast Hexokinase | Cibacron Blue F3G-A | - | 250 µM (without metal ions) | |

| Yeast Hexokinase | Cibacron Blue F3G-A | - | <100 µM (with Zn2+) |

Experimental Protocols

Immobilization of Triazine Dye to Agarose Matrix

This protocol describes the covalent coupling of a monochlorotriazine dye to an agarose-based chromatography matrix.

Materials:

-

Agarose matrix (e.g., Sepharose CL-6B)

-

Triazine dye (e.g., Cibacron Blue 3G-A or Procion Red HE-3B)

-

Sodium carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Distilled water

-

Sintered glass funnel

-

Reaction vessel with shaker

Procedure:

-

Matrix Preparation: Wash 10 g of agarose matrix with 1 L of distilled water on a sintered glass funnel to remove preservatives.

-

Dye Solution Preparation: Dissolve 1 g of the triazine dye in 100 mL of distilled water.

-

Coupling Reaction:

-

Transfer the washed agarose matrix to a reaction vessel.

-

Add the dye solution to the matrix.

-

Add 2 g of NaCl and mix gently for 10 minutes.

-

Initiate the coupling reaction by adding 1 g of Na₂CO₃.

-

Allow the reaction to proceed for 48-72 hours at room temperature with gentle shaking.

-

-

Washing:

-

After the incubation, transfer the matrix to a sintered glass funnel.

-

Wash the matrix extensively with distilled water until the filtrate is colorless to remove any unreacted dye.

-

Wash the matrix with 1 M NaCl to remove any non-covalently bound dye.

-

Finally, wash again with distilled water.

-

-

Storage: Store the prepared dye-ligand affinity matrix in a suitable buffer (e.g., phosphate-buffered saline with 0.02% sodium azide) at 4°C.

Protein Purification using a Triazine Dye Affinity Column

This protocol provides a general procedure for the purification of a target protein from a complex mixture.

Materials:

-

Prepared triazine dye affinity matrix

-

Chromatography column

-

Peristaltic pump and tubing

-

UV spectrophotometer or protein assay reagents (e.g., Bradford reagent)

-

Binding Buffer: A buffer in which the target protein is stable and has a high affinity for the dye-ligand (e.g., 20 mM Tris-HCl, pH 7.5).

-

Elution Buffer: A buffer that disrupts the protein-dye interaction. This can be a high salt buffer (e.g., Binding Buffer + 1 M NaCl) or a buffer containing a competing ligand (e.g., Binding Buffer + 10 mM NAD+ for a dehydrogenase).

-

Protein sample (clarified by centrifugation or filtration)

Procedure:

-

Column Packing:

-

Degas the affinity matrix slurry.

-

Pack the slurry into a chromatography column to the desired bed volume.

-

Wash the packed column with 5-10 column volumes of distilled water.

-

-

Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.

-

Sample Application:

-

Apply the clarified protein sample to the column at a controlled flow rate. The flow rate should be slow enough to allow for efficient binding of the target protein.

-

Collect the flow-through fraction.

-

-

Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any non-specifically bound proteins. Monitor the absorbance of the effluent at 280 nm until it returns to baseline.

-

Elution:

-

Apply the Elution Buffer to the column.

-

Collect fractions and monitor the protein concentration of each fraction using a UV spectrophotometer or a protein assay.

-

Pool the fractions containing the purified protein.

-

-

Regeneration: Regenerate the column by washing with several column volumes of high salt buffer followed by the Binding Buffer. The column can be stored in a suitable buffer at 4°C for future use.

Visualizations: Diagrams of Key Processes

The following diagrams illustrate the fundamental concepts and workflows in dye-ligand affinity chromatography.

Caption: Covalent immobilization of a triazine dye to an agarose matrix.

Caption: Schematic of protein-dye interaction forces.

Caption: Experimental workflow for dye-ligand affinity chromatography.

Applications in Drug Development

Dye-ligand affinity chromatography is a valuable tool in the drug development pipeline. Its applications include:

-

Purification of Recombinant Proteins: Many therapeutic proteins, such as enzymes and antibodies, are produced using recombinant DNA technology. Dye-ligand chromatography provides an efficient and scalable method for their purification.

-

Plasma Protein Fractionation: This technique can be used to separate and purify specific proteins from human plasma, which is a source of many therapeutic products. For instance, it is widely used for the purification of albumin.

-

High-Throughput Screening: The availability of a wide range of triazine dyes allows for the rapid screening of optimal ligands for the purification of a novel protein target.

-

Removal of Contaminants: In a process known as negative chromatography, a dye-ligand column can be used to bind and remove specific contaminants, such as albumin, from a sample, thereby enriching the target protein in the flow-through fraction.

Conclusion

Dye-ligand affinity chromatography using triazine dyes is a robust, economical, and highly effective method for protein purification. The versatility of the dye chemistry, coupled with the well-understood principles of affinity chromatography, provides researchers and drug development professionals with a powerful tool for isolating proteins of interest from complex biological mixtures. By carefully selecting the appropriate dye ligand and optimizing the binding and elution conditions, high-purity proteins can be obtained with excellent yields, facilitating downstream applications in research, diagnostics, and therapeutics.

References

- 1. The use of various immobilized-triazine affinity dyes for the purification of 6-phosphogluconate dehydrogenase from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of glucose-6-phosphate dehydrogenase from baker's yeast in aqueous two-phase systems with free triazine dyes as affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazine dye binding of human alpha-fetoprotein and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel cationic triazine dyes for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Utility of Reactive Red 120 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 120, a dichloro-triazine azo dye, has historically served as a versatile and valuable tool in a multitude of research applications. Its unique chemical structure, featuring two reactive chlorotriazine groups, allows for its covalent immobilization onto various matrices, while its polyaromatic and charged nature facilitates interactions with a wide range of biomolecules. This technical guide provides an in-depth exploration of the historical applications of this compound, focusing on its utility in affinity chromatography, as a modulator of purinergic signaling, and as an enzyme inhibitor. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer a comprehensive resource for researchers.

Core Applications of this compound in Research

Affinity Chromatography for Protein Purification

One of the earliest and most widespread applications of this compound is in the field of affinity chromatography. When covalently linked to an insoluble matrix, typically agarose, it creates a robust and effective medium for the purification of a diverse array of proteins, particularly those with nucleotide-binding sites.

The interaction between proteins and immobilized this compound is multifaceted, involving a combination of electrostatic, hydrophobic, and specific affinity interactions that mimic the binding of natural nucleotide cofactors such as NAD⁺, NADP⁺, and ATP.[1] This "pseudo-affinity" makes it a powerful tool for the purification of dehydrogenases, kinases, and other nucleotide-dependent enzymes.[2]

| Parameter | Value | Reference |

| Matrix | 6% Cross-linked Agarose | [3] |

| Extent of Labeling | ≥3 µmol dye per mL resin | [3] |

| Recommended Protein Load | 1-10 mg/mL resin | [4] |

This protocol outlines a general procedure for the purification of a target protein using this compound-agarose affinity chromatography.

Materials:

-

This compound-Agarose column

-

Equilibration Buffer: 20 mM Tris-HCl, pH 7.5

-

Wash Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl

-

Elution Buffer 1 (Salt Gradient): 20 mM Tris-HCl, pH 7.5, with a linear gradient of 0.5 M to 2.0 M NaCl

-

Elution Buffer 2 (Competitive Elution): 20 mM Tris-HCl, pH 7.5, containing 10 mM NADP⁺

-

Crude protein extract containing the target dehydrogenase

Procedure:

-

Column Equilibration: Equilibrate the this compound-Agarose column with 5-10 column volumes of Equilibration Buffer.

-

Sample Loading: Apply the crude protein extract to the equilibrated column at a flow rate that allows for optimal binding (typically 0.5-1.0 mL/min).

-

Washing: Wash the column with 5-10 column volumes of Wash Buffer to remove unbound and non-specifically bound proteins.

-

Elution:

-

Salt Gradient Elution: Elute the bound proteins by applying a linear gradient of NaCl from 0.5 M to 2.0 M. Collect fractions and assay for dehydrogenase activity.

-

Competitive Elution: Alternatively, elute the target protein by applying Elution Buffer 2 containing the specific cofactor, NADP⁺. This method often yields a higher purity of the target enzyme.

-

-

Analysis: Analyze the collected fractions for protein concentration and enzyme activity to determine the purification fold and yield.

Antagonism of Purinergic (P2) Receptors

Reactive dyes, including the closely related compound Reactive Red 2, have been identified as antagonists of P2 receptors, which are cell surface receptors for extracellular nucleotides like ATP and ADP. These receptors are crucial in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular regulation. The antagonistic properties of this compound and similar dyes make them useful pharmacological tools for studying the roles of P2 receptors in these processes.

While specific IC50 and Kd values for this compound are not extensively documented in historical literature, data for the related antagonist, Reactive Red 2, provide a strong indication of the potential inhibitory concentrations.

| Parameter | Tissue/Receptor | Value | Reference | | :--- | :--- | :--- | | Apparent Kd | P2X-purinoceptor (rat vas deferens) | 0.42 µM | | | Kd (from pA₂ value) | P2Y-purinoceptor (guinea-pig taenia coli) | 0.028 µM | | | IC₅₀ (Ecto-nucleotidase inhibition) | Rat vas deferens | 3.9 ± 0.6 µM | | | IC₅₀ (Ecto-nucleotidase inhibition) | Guinea-pig taenia coli | 3.9 ± 2.3 µM | |

This protocol describes a general method to evaluate the antagonistic effect of this compound on P2Y receptor-mediated intracellular calcium mobilization, a common downstream signaling event.

Materials:

-

Cell line expressing the P2Y receptor of interest (e.g., HEK293 cells)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Cell culture medium

-

P2Y receptor agonist (e.g., ATP or UTP)

-

This compound

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Stimulate the cells with a known concentration of the P2Y receptor agonist.

-

Data Acquisition: Measure the change in fluorescence intensity over time using a plate reader or microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Compare the agonist-induced calcium response in the presence and absence of this compound. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the antagonist concentration.

Enzyme Inhibition

Beyond its use in purification, this compound has been employed as an inhibitor to study the function and mechanism of various enzymes. Its structural resemblance to nucleotide cofactors allows it to bind to the active sites of many dehydrogenases and kinases, thereby competitively inhibiting their activity. This inhibitory property has been valuable in elucidating the roles of these enzymes in metabolic pathways.

This protocol outlines a method to determine the inhibition constant (Kᵢ) of this compound for a specific enzyme using spectrophotometric measurement of enzyme activity.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Buffer solution optimal for enzyme activity

-

This compound

-

Spectrophotometer

Procedure:

-

Enzyme Assay: Establish a standard enzyme assay by measuring the initial reaction rate at various substrate concentrations in the absence of the inhibitor. This allows for the determination of the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).

-

Inhibition Studies: Perform the enzyme assay at a fixed enzyme concentration and varying substrate concentrations in the presence of several fixed concentrations of this compound.

-

Data Acquisition: Measure the initial reaction rates for each condition.

-

Data Analysis:

-

Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for the data with and without the inhibitor.

-

For competitive inhibition, the lines will intersect on the y-axis. The change in the x-intercept can be used to calculate Kᵢ.

-

Alternatively, use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model and directly determine the Kᵢ value.

-

References

An In-depth Technical Guide to the Interaction of Reactive Red 120 with Proteins and Polysaccharides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the diazo dye Reactive Red 120 (RR120) and biological macromolecules, specifically proteins and polysaccharides. This document details the underlying mechanisms of these interactions, presents available quantitative data, and furnishes detailed experimental protocols for the characterization of these binding events. Furthermore, this guide includes visual representations of key processes and workflows to facilitate a deeper understanding.

Core Mechanisms of Interaction

This compound, a bis-monochlorotriazine reactive dye, engages with proteins and polysaccharides through a combination of non-covalent and, under specific conditions, covalent interactions. The nature and strength of these interactions are dictated by the molecular structure of the biomolecule, the dye, and the physicochemical environment.

Interaction with Proteins

The binding of this compound to proteins is a complex process primarily driven by a combination of electrostatic and hydrophobic interactions, with the potential for covalent bonding.[1][2] The dye's polysulfonated aromatic rings and triazine groups are key to its binding capabilities.

-

Electrostatic Interactions: The negatively charged sulfonate groups (-SO₃⁻) on the RR120 molecule readily interact with positively charged amino acid residues on the protein surface, such as lysine, arginine, and histidine.[3] This is a dominant force, particularly at pH values below the isoelectric point of the protein where the protein carries a net positive charge.

-

Hydrophobic Interactions: The large aromatic naphthalene (B1677914) and benzene (B151609) ring structures of RR120 can participate in hydrophobic interactions with nonpolar pockets on the protein surface, contributing to the stability of the dye-protein complex.

-

Hydrogen Bonding: The numerous nitrogen and oxygen atoms within the dye's structure can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein, such as the hydroxyl groups of serine and threonine or the amide groups of the peptide backbone.

-

Covalent Bonding: The monochlorotriazine rings of this compound are reactive functional groups. Under alkaline conditions (typically pH > 8) and elevated temperatures, the chlorine atom can undergo nucleophilic substitution by primary amine groups (e.g., the ε-amino group of lysine) or other nucleophilic residues on the protein surface, resulting in a stable, covalent bond.[4] This covalent linkage is the basis for its use in textile dyeing and for immobilizing the dye onto matrices for affinity chromatography.

The affinity of RR120 for certain proteins, particularly those with nucleotide-binding sites, is attributed to the dye's ability to mimic the structure of cofactors like NAD⁺ or NADP⁺.[5] This "pseudo-affinity" makes it a valuable ligand in affinity chromatography for the purification of dehydrogenases, kinases, and other enzymes.

dot

Interaction with Polysaccharides

The interaction of this compound with polysaccharides is largely governed by the chemical nature of the polysaccharide, particularly the presence and accessibility of functional groups.

-

Hydrogen Bonding: Polysaccharides are rich in hydroxyl (-OH) groups, which can form extensive hydrogen bond networks with the electronegative nitrogen and oxygen atoms of RR120.

-

Electrostatic Interactions: For cationic polysaccharides like chitosan (B1678972), which possesses protonated amino groups (-NH₃⁺) in acidic to neutral solutions, there is a strong electrostatic attraction to the anionic sulfonate groups of RR120. This is a primary mechanism for the adsorption of RR120 onto chitosan-based materials. Conversely, anionic polysaccharides will exhibit electrostatic repulsion with the dye.

-

Van der Waals Forces: These non-specific attractive forces contribute to the overall binding between the dye and the polysaccharide matrix.

-

n-π Stacking Interaction: The electron-rich aromatic rings of RR120 can interact with the functional groups on the polysaccharide surface through n-π stacking.

The efficiency of these interactions is highly dependent on environmental factors such as pH, which affects the surface charge of both the polysaccharide and the dye, and temperature.

dot

Quantitative Data on Interactions